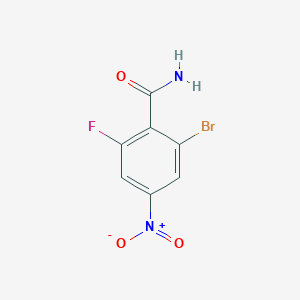

2-Bromo-6-fluoro-4-nitrobenzamide

Description

Contextualization in Halogenated Benzoic Acid Derivatives Research

Halogenated and nitrated benzoic acid derivatives are a well-established class of compounds with wideranging applications. The introduction of halogen atoms and nitro groups onto the aromatic ring significantly modifies the electronic properties of the molecule, influencing its reactivity and potential biological activity. Research in this area is often driven by the need for novel building blocks for the synthesis of pharmaceuticals, agrochemicals, and functional materials.

The presence of both a bromine and a fluorine atom on the ring of 2-Bromo-6-fluoro-4-nitrobenzamide (B6244788) is particularly noteworthy. The differential reactivity of these halogens allows for selective transformations, such as cross-coupling reactions at the bromine-bearing position while retaining the fluorine atom, or nucleophilic aromatic substitution where the fluorine might be displaced under specific conditions. The electron-withdrawing nature of the nitro group further activates the aromatic ring towards certain reactions and can itself be a precursor to an amino group, opening up another avenue for molecular diversification.

Significance as a Synthetic Precursor and Chemical Intermediate

The primary significance of this compound lies in its role as a chemical intermediate. Its functional groups are strategically positioned to allow for a variety of chemical transformations, making it a key component in the synthesis of more complex target molecules.

A plausible and common method for the synthesis of this compound involves the conversion of the corresponding carboxylic acid, 2-Bromo-6-fluoro-4-nitrobenzoic acid. This transformation can be achieved through a two-step process. First, the carboxylic acid is activated, for example, by converting it to an acyl chloride using a reagent like thionyl chloride. Subsequently, the activated acyl chloride is reacted with ammonia (B1221849) to form the desired amide. This method is a standard and efficient way to produce benzamides from their carboxylic acid precursors. researchgate.net

The resulting benzamide (B126) is a versatile intermediate. For instance, the nitro group can be reduced to an amine, which can then participate in a wide range of reactions, such as diazotization, acylation, or the formation of heterocyclic rings. The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of various substituents at this position, significantly increasing the molecular diversity achievable from this single precursor.

While direct public-domain research specifically detailing the use of this compound is not extensively documented, its structural motifs are found in compounds of pharmaceutical interest. For example, related fluorinated and nitrated benzamides are known intermediates in the synthesis of kinase inhibitors and other therapeutic agents. A Chinese patent mentions the use of the closely related 2-fluoro-4-nitrobenzamide (B1321429) in the synthesis of 2-fluoro-4-nitrobenzonitrile, a known intermediate for tyrosine kinase inhibitors, highlighting the potential of this class of compounds as precursors to bioactive molecules. chemicalbook.com

Scope and Research Objectives for the Chemical Compound

The research objectives for a compound like this compound are intrinsically linked to its potential as a building block. Key areas of investigation would include:

Exploration of Novel Synthetic Methodologies: Developing more efficient, scalable, and environmentally friendly methods for the synthesis of this compound and its derivatives is a continuous objective.

Investigation of Reactivity: A thorough understanding of the chemoselectivity of its functional groups is crucial. Research would focus on elucidating the conditions under which each functional group can be selectively transformed without affecting the others.

Application in Medicinal Chemistry: A primary objective is to utilize this compound as a scaffold to synthesize libraries of new compounds for biological screening. The goal is to identify novel drug candidates with potential therapeutic applications. The structural features of this compound make it a candidate for the synthesis of analogues of known bioactive molecules.

Development of Functional Materials: The unique electronic and structural properties imparted by the combination of halogens and a nitro group could be exploited in the design of new organic materials with specific optical or electronic properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4BrFN2O3 |

|---|---|

Molecular Weight |

263.02 g/mol |

IUPAC Name |

2-bromo-6-fluoro-4-nitrobenzamide |

InChI |

InChI=1S/C7H4BrFN2O3/c8-4-1-3(11(13)14)2-5(9)6(4)7(10)12/h1-2H,(H2,10,12) |

InChI Key |

SMUVCQQPKGRLIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)N)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 Bromo 6 Fluoro 4 Nitrobenzamide

Investigation of Electrophilic Aromatic Substitution Patterns on the Benzamide (B126) Core

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The existing substituents on the 2-bromo-6-fluoro-4-nitrobenzamide (B6244788) ring will determine the position and feasibility of such reactions. The directing effects of the substituents are as follows:

-Br (Bromo) and -F (Fluoro): Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.

-NO₂ (Nitro): The nitro group is a strong deactivating and meta-directing group due to its powerful electron-withdrawing nature through both induction and resonance.

-CONH₂ (Amide): The amide group is generally considered a deactivating, meta-directing group, although its effect is less pronounced than that of a nitro group.

Considering the positions of the existing substituents, the only available position for electrophilic attack is C5. However, the cumulative deactivating effect of the four substituents, particularly the potent nitro group, renders the aromatic ring highly electron-deficient and thus, strongly deactivated towards electrophilic attack. Reactions such as nitration or halogenation would likely require harsh conditions, and the yields are expected to be low. No specific experimental data for electrophilic substitution on this compound has been found in the public domain.

Nucleophilic Aromatic Substitution Reactions at Halogenated Centers (Bromine and Fluorine)

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, given the presence of strong electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. In principle, a nucleophile could replace either the bromine or the fluorine atom.

Generally, in SNAr reactions, fluorine is a better leaving group than bromine because its high electronegativity polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. This is typically the rate-determining step of the reaction. Therefore, it is anticipated that nucleophilic attack would preferentially occur at the C6 position, leading to the displacement of the fluorine atom. However, without specific experimental studies, the relative reactivity of the C-Br and C-F bonds in this specific molecule remains a matter of theoretical prediction.

Reduction Chemistry of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a common and well-documented transformation in aromatic chemistry. This reaction is crucial for the synthesis of various functionalized anilines. Several reagents are known to effect this transformation, even in the presence of halogen substituents.

For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method. A study on the closely related compound, 2-fluoro-4-nitro-N-methylbenzamide, demonstrated that this transformation can proceed with high efficiency. georgiasouthern.edu The reaction, carried out in ethanol (B145695) under a hydrogen atmosphere, yielded the corresponding 4-amino-2-fluoro-N-methylbenzamide in 98.4% yield. georgiasouthern.edu This suggests that a similar approach would be successful for the reduction of this compound.

Other reagents, such as tin(II) chloride in the presence of a strong acid, or iron in acidic media, are also commonly used for the reduction of aromatic nitro groups and would be expected to be effective in this case as well.

Table 1: Reduction of a Structurally Similar Nitrobenzamide

| Starting Material | Reagent and Conditions | Product | Yield (%) | Reference |

| 2-Fluoro-4-nitro-N-methylbenzamide | 10% Pd/C, H₂, Ethanol, Room Temperature, 16h | 4-Amino-2-fluoro-N-methylbenzamide | 98.4 | georgiasouthern.edu |

Amide Group Transformations and Modifications (e.g., Hydrolysis, Derivatization)

The amide functional group can undergo various transformations, most notably hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions.

Acidic Hydrolysis: Treatment with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, followed by heating, would be expected to hydrolyze the amide to 2-bromo-6-fluoro-4-nitrobenzoic acid and ammonium (B1175870) ions.

Basic Hydrolysis: Saponification using a strong base like sodium hydroxide, followed by an acidic workup, would also yield the corresponding carboxylic acid.

While no specific studies on the hydrolysis of this compound were found, a patent describing the preparation of 2-bromo-5-fluoro-4-nitroaniline (B1526599) mentions the hydrolysis of a related acetanilide (B955) intermediate using dilute hydrochloric acid at 100°C for 3 hours. google.com This suggests that similar conditions could be applied for the hydrolysis of the benzamide.

Derivatization of the amide group, for example, through dehydration to a nitrile or reaction with other functional groups, is theoretically possible but no specific examples for this compound are documented.

Regioselective and Chemoselective Functionalizations of this compound

The presence of multiple functional groups on the this compound ring opens up possibilities for regioselective and chemoselective reactions, where one functional group reacts in preference to others.

Chemoselective Reduction: As discussed in section 3.3, the nitro group can likely be selectively reduced to an amine without affecting the bromo, fluoro, or amide functionalities. This represents a key chemoselective transformation.

Regioselective Nucleophilic Substitution: As outlined in section 3.2, nucleophilic attack is predicted to occur regioselectively at the C6 position, displacing the fluorine atom over the bromine atom.

Further functionalization would depend on the transformation of the primary functional groups. For example, conversion of the nitro group to an amine would significantly alter the reactivity of the aromatic ring, making it more susceptible to electrophilic attack, with the amino group being a strong ortho-, para-director. However, without experimental data, any discussion of more complex regioselective and chemoselective functionalizations remains speculative.

Derivatization Strategies and Analogue Synthesis for Advanced Applications

Design and Synthesis of Novel Halogenated Nitrobenzamide Derivatives

The synthesis of 2-bromo-6-fluoro-4-nitrobenzamide (B6244788) and its derivatives is not a trivial process and requires careful strategic planning regarding the sequence of reactions. The directing effects of the substituents on the aromatic ring heavily influence the outcome of electrophilic substitution reactions, while the inherent properties of the functional groups dictate the feasibility of other transformations.

A plausible synthetic design often begins with a less complex, pre-functionalized aniline (B41778) or benzene (B151609) derivative. For instance, a common strategy involves the multi-step transformation of a simpler starting material, such as 2-bromo-6-fluoroaniline. This precursor can be oxidized to introduce the nitro group, followed by the formation of the benzamide (B126) functionality. A patent for the synthesis of the related 3-bromo-2-fluoronitrobenzene (B1519329) highlights a typical multi-step approach, starting with o-bromoaniline and proceeding through acetylation, nitration, hydrolysis, and a Sandmeyer reaction to install the fluorine. google.com This underscores the modular approach required for constructing such densely functionalized rings.

The order of functional group installation is critical. For example, attempting to perform a Friedel-Crafts reaction on a nitro-substituted ring is generally not feasible due to the strong deactivating nature of the nitro group. quora.com Therefore, acyl or alkyl groups are typically introduced before nitration. The amide group can be formed from a corresponding carboxylic acid or acyl chloride, or potentially through the hydrolysis of a nitrile. The synthesis of polyfluorinated benzamides has been achieved through the thermal decarboxylation of tetrafluorophthalamic acids, demonstrating another route to the core amide functionality on a halogenated ring. nih.gov

Below is a table summarizing various synthetic approaches to halogenated nitroaromatic compounds, which are precursors or analogues to the title compound.

| Starting Material | Reagents/Conditions | Product | Reference |

| 2-Bromo-6-fluoro-phenylamine | 1. Sodium perborate (B1237305) tetrahydrate, Acetic acid, 55°C | 2-Bromo-6-fluoronitrobenzene | chemicalbook.com |

| o-Bromoaniline | 1. Acetyl chloride, Base; 2. Nitric acid; 3. Hydrolysis; 4. Diazotization, Fluoride source | 3-Bromo-2-fluoronitrobenzene | google.com |

| Phenol | 1. HNO₃/H₂SO₄; 2. Br₂/FeBr₃ | 2-Bromo-4-nitrophenol | quora.com |

| Tetrafluorophthalic Anhydride (B1165640) | 1. Primary Amine; 2. Heat (decarboxylation) | Polyfluorinated Benzamides | nih.gov |

This table is interactive. Click on the headers to sort.

Exploration of Structure-Reactivity Relationships in this compound Analogues

The chemical behavior of this compound is dominated by the interplay between its four distinct functional groups. The electron-withdrawing nature of the nitro and benzamide groups significantly influences the reactivity of the aromatic ring and the attached halogens.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C6 position is highly activated towards nucleophilic aromatic substitution. This is because the strongly electron-withdrawing nitro group is positioned ortho to it. During an SNAr reaction, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). libretexts.org The stability of this intermediate is greatly enhanced when the negative charge can be delocalized onto an electron-withdrawing group through resonance. This stabilization is only possible when the withdrawing group is ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com Consequently, the fluorine atom in the title compound is a prime site for substitution by various nucleophiles (e.g., amines, alkoxides, thiolates). nih.govbeilstein-journals.org Interestingly, in SNAr, fluorine is often a better leaving group than bromine or chlorine because its high electronegativity polarizes the carbon-halogen bond, making the carbon more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling: The bromine atom at the C2 position is the primary site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comyoutube.comrsc.org The carbon-bromine bond is significantly more reactive towards the oxidative addition step with a Pd(0) catalyst compared to the much stronger carbon-fluorine bond. This differential reactivity allows for the selective formation of new carbon-carbon bonds at the C2 position while leaving the C-F bond intact for subsequent SNAr reactions. This orthogonality is a key feature that makes this scaffold a valuable synthetic building block.

The following table summarizes the structure-reactivity relationships for key reactions.

| Reaction Type | Preferred Halogen Site | Activating/Directing Group(s) | Rationale | References |

| Nucleophilic Aromatic Substitution (SNAr) | C-F | ortho-NO₂ | The nitro group stabilizes the negative Meisenheimer intermediate through resonance. Fluorine's electronegativity enhances the carbon's electrophilicity. | nih.govlibretexts.orgmasterorganicchemistry.com |

| Suzuki-Miyaura Cross-Coupling | C-Br | N/A (Catalyst Dependent) | The C-Br bond is weaker and more susceptible to oxidative addition by Pd(0) catalysts than the C-F bond. | mdpi.comrsc.orgnih.gov |

| Electrophilic Aromatic Substitution | (Generally disfavored) | -NO₂, -CONH₂, -Br, -F (all deactivating) | The ring is highly electron-deficient, making it resistant to attack by electrophiles. | quora.com |

This table is interactive. Click on the headers to sort.

Synthesis of Polyfunctionalized Aromatic Compounds Utilizing this compound as a Building Block

The orthogonal reactivity of the functional groups in this compound makes it an excellent starting platform for the synthesis of highly substituted, polyfunctional aromatic compounds. A programmed, stepwise functionalization can be envisioned to build molecular complexity in a controlled manner.

A typical synthetic sequence might proceed as follows:

C-C Bond Formation: The initial step would likely involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, at the C-Br bond. rsc.org This would introduce a new aryl, vinyl, or alkyl substituent at the C2 position, creating a biaryl or other extended π-system. The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.gov

C-N, C-O, or C-S Bond Formation: The product from the first step, now containing a new substituent at C2, can be subjected to a nucleophilic aromatic substitution reaction. An amine, alcohol, or thiol could be used to displace the fluorine atom at C6, which remains activated by the adjacent nitro group. nih.gov This step introduces a key heteroatom linkage, common in many biologically active molecules.

Nitro Group Transformation: The nitro group, having served its purpose as a powerful activating group, can then be transformed. A standard reduction (e.g., using SnCl₂, H₂/Pd, or sodium dithionite) would convert the nitro group to an amine. This newly formed amino group provides another point for diversification, such as conversion into a different halogen via a Sandmeyer reaction, acylation to form a new amide, or use in further coupling reactions.

This stepwise approach allows for the selective and high-yielding synthesis of complex structures that would be difficult to access through other means.

| Step | Target Site | Reaction Type | Potential Reagents | Resulting Transformation |

| 1 | C-Br | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst, Base | Introduction of an aryl group at C2 |

| 2 | C-F | Nucleophilic Aromatic Substitution (SNAr) | R-NH₂, Base | Introduction of an amino group at C6 |

| 3 | -NO₂ | Reduction | SnCl₂, HCl or H₂/Pd | Conversion of nitro group to an amine at C4 |

| 4 | -CONH₂ | Hydrolysis | Strong Acid/Base, Heat | Conversion of amide to a carboxylic acid |

This table is interactive. Click on the headers to sort.

Targeted Modifications for Specific Chemical Reactivity Profiles

The modifications made to the this compound scaffold are purposeful, designed to achieve specific structural and electronic properties in the final molecule. Each reaction is chosen to exploit the inherent reactivity of the starting material to build a desired chemical profile.

Modification for Skeletal Elongation: To extend the carbon framework, for example in the synthesis of biaryl compounds which are prevalent in pharmaceuticals and liquid crystals, the Suzuki-Miyaura reaction is the method of choice. rsc.orgyoutube.com It specifically targets the C-Br bond, allowing for the precise installation of new carbon-based groups.

Modification for Introducing Heteroatom Functionality: In medicinal chemistry, introducing polar groups containing nitrogen, oxygen, or sulfur is a key strategy for modulating a drug's solubility, membrane permeability, and binding interactions with its biological target. The SNAr reaction at the activated C-F position is the ideal tool for this purpose, enabling the facile introduction of a wide array of amine, ether, or thioether linkages. nih.govbeilstein-journals.org

Modification for Accessing New Reactive Sites: The reduction of the nitro group to an amine is a powerful strategic move. It removes a strong deactivating group and simultaneously installs a highly versatile nucleophilic and basic functional group. youtube.com This new amine can be acylated to form amides, alkylated, or serve as a handle for constructing entirely new ring systems, dramatically altering the molecule's reactivity profile and chemical space.

Modification of the Amide: While the amide bond is generally stable, it can be functionalized. The N-H proton can be deprotonated and alkylated, or the entire group can be hydrolyzed to a carboxylic acid under forcing conditions. orgsyn.org This transformation converts the neutral amide into an acidic group, significantly changing the physical and chemical properties of the molecule.

The choice of modification is therefore dictated by the desired end product, with each functional group on the this compound scaffold serving as a latent reactive site to be unmasked under specific, controlled conditions.

Computational and Theoretical Investigations of 2 Bromo 6 Fluoro 4 Nitrobenzamide

Quantum Chemical Calculations for Electronic Structure Analysis of the Compound

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-Bromo-6-fluoro-4-nitrobenzamide (B6244788). These calculations can elucidate the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties. The presence of multiple substituents—a bromine atom, a fluorine atom, a nitro group, and an amide group—on the benzene (B151609) ring creates a complex electronic environment.

The nitro group (NO₂) is a strong electron-withdrawing group, which significantly influences the electronic density of the aromatic ring. unacademy.com This effect is primarily due to both resonance and inductive effects, which pull electron density away from the phenyl ring, making it electron-deficient. unacademy.comacs.org This deactivation is particularly pronounced at the ortho and para positions relative to the nitro group. unacademy.com The fluorine and bromine atoms, being halogens, also exert an electron-withdrawing inductive effect due to their high electronegativity.

Theoretical methods like Hartree-Fock (HF) and Density Functional Theory (DFT) can be used to calculate various electronic properties. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov For this compound, the strong electron-withdrawing nature of the substituents is expected to lower the energy of the LUMO, making the molecule a good electron acceptor.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution. nih.gov In this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and amide groups, indicating regions susceptible to electrophilic attack, while the regions around the hydrogen atoms of the amide group and the aromatic ring would show positive potential (blue), indicating sites for nucleophilic interaction.

Table 1: Predicted Electronic Properties of this compound The following data is illustrative, based on theoretical principles for similarly substituted aromatic compounds.

| Property | Predicted Value/Observation | Significance |

|---|---|---|

| HOMO Energy | ~ -8.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | ~ -3.0 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | ~ 5.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Mulliken Atomic Charges | Negative charges on O (nitro/amide), F; Positive charges on N (nitro), C (attached to substituents). | Reveals the partial charges on each atom, indicating sites for electrostatic interactions. |

| Dipole Moment | High | The asymmetrical distribution of polar substituents (NO₂, F, Br, CONH₂) results in a significant molecular dipole moment. |

Reaction Mechanism Elucidation through Computational Modeling of this compound Transformations

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a key potential transformation is nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group para to the bromine and ortho to the fluorine atom activates the ring towards nucleophilic attack. acs.orgorganicchemistrytutor.com Nucleophiles can attack the electron-deficient carbon atoms bonded to the halogen leaving groups. mdpi.com

The generally accepted mechanism for SNAr reactions is the addition-elimination pathway. acs.orgmdpi.com This process involves two main steps:

Addition Step: A nucleophile attacks the aromatic ring at the carbon atom bearing a leaving group (in this case, Br or F), leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comresearchgate.net This step is typically the rate-limiting step of the reaction. mdpi.com The negative charge of the intermediate is delocalized across the aromatic system and is particularly stabilized by the nitro group. organicchemistrytutor.comyoutube.com

Elimination Step: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored. acs.org

Computational modeling can map the potential energy surface for this reaction, identifying the transition states and intermediates. researchgate.net This allows for the determination of activation energies, which can predict the feasibility and rate of the reaction. researchgate.net It is also possible to computationally assess the competition between the substitution of the bromine versus the fluorine atom. Generally, in SNAr reactions, fluorine is a better leaving group than bromine, which might suggest that substitution at the C-F bond is kinetically favored. researchgate.net

Table 2: Hypothetical Steps in the SNAr Reaction of this compound with a Nucleophile (Nu⁻) This table illustrates the generally accepted mechanism for SNAr reactions.

| Step | Description | Computational Insight |

|---|---|---|

| 1. Nucleophilic Attack | The nucleophile (Nu⁻) attacks the carbon atom attached to the bromine (or fluorine), breaking the aromatic π-system. | Calculation of the transition state energy (TS1) for this addition step. This is often the rate-determining step. |

| 2. Meisenheimer Complex Formation | A resonance-stabilized, negatively charged intermediate (Meisenheimer complex) is formed. The negative charge is delocalized, with significant density on the nitro group's oxygen atoms. | Optimization of the geometry and calculation of the stability of this intermediate. |

| 3. Leaving Group Expulsion | The C-Br (or C-F) bond breaks, expelling the halide ion and restoring the aromaticity of the ring. | Calculation of the transition state energy (TS2) for the elimination of the leaving group. |

| 4. Product Formation | The final substituted product is formed. | Calculation of the overall reaction energy (thermodynamic favorability). |

Prediction of Molecular Interactions and Conformational Landscapes of the Compound

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. For this compound, a key conformational feature is the rotation around the C-C bond connecting the phenyl ring and the amide group (-CONH₂). The presence of substituents at both ortho positions (bromine and fluorine) can create significant steric hindrance, influencing the preferred orientation of the amide group relative to the ring.

Computational methods, such as molecular mechanics and ab initio calculations, can be used to explore the conformational landscape. nih.gov By systematically rotating the dihedral angle of the amide group and calculating the energy at each step, a potential energy surface can be generated. This analysis can identify the most stable conformers (energy minima) and the energy barriers between them (transition states).

In substituted benzamides, the amide group may be twisted out of the plane of the aromatic ring to alleviate steric strain. nih.gov For this compound, there would be a balance between the steric repulsion from the ortho-substituents and the electronic stabilization gained from coplanarity (which allows for resonance between the amide group and the ring). It is likely that the most stable conformation involves a non-planar arrangement where the amide group is significantly twisted relative to the phenyl ring. nih.gov

Table 3: Predicted Conformational Analysis of this compound This table presents a hypothetical analysis based on studies of similarly substituted benzamides.

| Conformer | Description of Amide Orientation | Predicted Relative Stability | Reasoning |

|---|---|---|---|

| Twisted Conformer A | Amide group is twisted significantly out of the plane of the phenyl ring. | Most Stable | Minimizes the strong steric repulsion between the amide group and the ortho-bromo and fluoro substituents. |

| Planar Conformer | Amide group is coplanar with the phenyl ring. | Least Stable | Significant steric clashes between the amide's carbonyl oxygen/amino hydrogens and the large bromo and fluoro groups. |

| Perpendicular Conformer | Amide group is orthogonal (90°) to the phenyl ring. | Intermediate Stability | Alleviates steric strain but loses all resonance stabilization between the amide and the ring. |

Density Functional Theory (DFT) Applications in Reaction Pathway Analysis and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a highly versatile and widely used computational method that offers a good balance between accuracy and computational cost. nih.govnih.gov It is particularly well-suited for studying molecules like this compound.

Reaction Pathway Analysis: DFT calculations are instrumental in mapping out the intricate details of reaction mechanisms, such as the SNAr pathway discussed earlier. researchgate.net By using DFT, one can accurately calculate the energies of reactants, products, intermediates, and transition states. frontiersin.org This information allows for the construction of a detailed reaction profile, providing quantitative data on activation barriers and reaction thermodynamics. Such analyses can confirm the rate-determining step and predict how changes in the nucleophile or solvent might affect the reaction outcome. researchgate.net

Spectroscopic Property Prediction: DFT is also extensively used to predict spectroscopic data, which is invaluable for compound characterization. nih.govnih.gov

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. nih.gov These theoretical frequencies, when properly scaled, can be compared with experimental IR spectra to aid in the assignment of vibrational modes. For this compound, DFT could predict the characteristic stretching frequencies for the N-H bonds of the amide, the C=O stretch, the asymmetric and symmetric stretches of the NO₂ group, and the C-Br and C-F stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are based on calculating the magnetic shielding around each nucleus. Comparing calculated and experimental NMR spectra can confirm the molecular structure. For this molecule, DFT would help in assigning the signals for the two aromatic protons and the distinct carbon atoms in the substituted ring.

Table 4: Illustrative DFT-Predicted Spectroscopic Data for this compound These values are hypothetical and representative of what DFT calculations would predict for a molecule with these functional groups.

| Spectroscopic Technique | Predicted Feature | Predicted Value (cm⁻¹ for IR, ppm for NMR) |

|---|---|---|

| FT-IR | N-H stretching (amide) | ~3400-3200 cm⁻¹ (two bands) |

| C=O stretching (amide) | ~1680 cm⁻¹ | |

| NO₂ stretching (asymmetric & symmetric) | ~1530 cm⁻¹ and ~1350 cm⁻¹ | |

| C-F stretching | ~1250 cm⁻¹ | |

| ¹H NMR | Aromatic C-H (proton ortho to NO₂) | ~8.5-8.7 ppm |

| Aromatic C-H (proton ortho to CONH₂) | ~8.2-8.4 ppm | |

| ¹³C NMR | C=O (amide) | ~165 ppm |

| C-NO₂ | ~150 ppm | |

| C-F | ~160 ppm (with large C-F coupling) | |

| C-Br | ~115 ppm |

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Bromo 6 Fluoro 4 Nitrobenzamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of the Compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of the molecular structure of organic compounds. For 2-Bromo-6-fluoro-4-nitrobenzamide (B6244788), a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments would provide a complete picture of the atomic connectivity and chemical environment.

In ¹H NMR spectroscopy, the aromatic protons are expected to appear as distinct signals due to the asymmetric substitution of the benzene (B151609) ring. The chemical shifts and coupling constants would be influenced by the electronic effects of the bromo, fluoro, and nitro groups. The amide protons (-CONH₂) would typically present as two broad singlets, the chemical shifts of which can be sensitive to solvent and temperature.

¹³C NMR spectroscopy would reveal the number of unique carbon environments. The carbon atom attached to the fluorine would exhibit a characteristic large coupling constant (¹Jcf), while the carbon bonded to the bromine would show a smaller, but still significant, coupling. The carbonyl carbon of the amide group would appear at the downfield end of the spectrum.

¹⁹F NMR is a crucial technique for fluorinated compounds. A single resonance would be expected for the fluorine atom in this compound, and its coupling to adjacent protons would further confirm the substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | 8.0 - 8.2 | d | J(H-F) = 6-8 |

| H-5 | 8.3 - 8.5 | d | J(H-H) = ~2 |

| -NHa | 7.5 - 8.0 | br s | - |

| -NHb | 7.8 - 8.3 | br s | - |

Note: Predicted values are based on empirical data for structurally similar compounds and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and confirming the elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of its molecular formula (C₇H₄BrFN₂O₃).

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Characteristic fragmentation pathways for this molecule would likely involve the loss of the nitro group (NO₂), the amide group (CONH₂), and the bromine and fluorine atoms. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 peak pattern for fragments containing the bromine atom, serving as a clear diagnostic marker.

Table 2: Expected Key Fragmentation Ions for this compound in Mass Spectrometry

| m/z | Proposed Fragment |

| 261/263 | [M]⁺ |

| 215/217 | [M - NO₂]⁺ |

| 198/200 | [M - CONH₂]⁺ |

| 182 | [M - Br]⁺ |

| 136 | [M - Br - NO₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound will give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

The IR spectrum is expected to show strong absorptions corresponding to the N-H stretching vibrations of the amide group (typically in the range of 3400-3200 cm⁻¹). The C=O stretching vibration of the amide will appear as a very strong band around 1680-1650 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group will produce two strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C-Br, C-F, and aromatic C-H and C=C stretching and bending vibrations will also be present in the fingerprint region of the spectrum.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be well-suited for observing the vibrations of the aromatic ring and the C-Br bond.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide (-CONH₂) | N-H stretch | 3400 - 3200 |

| Amide (-CONH₂) | C=O stretch | 1680 - 1650 |

| Nitro (-NO₂) | Asymmetric stretch | 1550 - 1500 |

| Nitro (-NO₂) | Symmetric stretch | 1350 - 1300 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Aryl-F | C-F stretch | 1250 - 1100 |

| Aryl-Br | C-Br stretch | 700 - 500 |

X-ray Crystallography for Solid-State Structure Determination Methodologies (Excluding Specific Data)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information about the bond lengths, bond angles, and torsional angles of this compound.

The methodology involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

For this compound, a crystal structure would reveal the planarity of the benzene ring and the orientation of the substituent groups. It would also provide insight into the intermolecular interactions in the solid state, such as hydrogen bonding involving the amide group and potential halogen bonding involving the bromine atom. These interactions are crucial for understanding the packing of the molecules in the crystal lattice and can influence the physical properties of the compound.

Applications As a Building Block in Complex Molecular Architectures

Role in the Synthesis of Agrochemical Intermediates

While direct and extensive research on the application of 2-Bromo-6-fluoro-4-nitrobenzamide (B6244788) in agrochemical synthesis is not widely published, the utility of structurally related compounds provides strong evidence for its potential in this field. For instance, a closely related compound, 2-bromo-4-fluoro-6-nitrophenol, has been the subject of a patent for its broad-spectrum bactericidal and herbicidal activities. googleapis.com This suggests that the core structure of this compound could be a key pharmacophore for new agrochemicals.

Substituted benzamides, in a broader context, are a well-established class of herbicides. google.com The development of new herbicidal compounds often involves the synthesis and screening of a wide range of substituted benzamide (B126) derivatives to optimize efficacy and crop safety. The unique combination of a bromine atom, a fluorine atom, and a nitro group in this compound offers a platform for creating a library of novel agrochemical candidates. The bromine can be replaced through cross-coupling reactions to introduce various organic fragments, while the nitro group can be reduced and subsequently converted into other functionalities, further expanding the molecular diversity of potential agrochemical products.

The fungicidal potential of benzamide derivatives containing a 1,2,4-oxadiazole (B8745197) moiety has also been explored, with some compounds showing excellent activity. mdpi.com The synthesis of such complex molecules often relies on versatile building blocks like this compound, where the functional groups can be sequentially modified to construct the desired heterocyclic system.

Table 1: Potential Agrochemical Applications of this compound Derivatives

| Derivative Class | Potential Application | Rationale |

| Substituted Benzamides | Herbicides | The benzamide moiety is a known herbicidal pharmacophore. google.com |

| Phenol Derivatives | Bactericides, Herbicides | Analogy to the patented activity of 2-bromo-4-fluoro-6-nitrophenol. googleapis.com |

| Heterocyclic Derivatives | Fungicides | The core structure can be used to synthesize complex fungicides. mdpi.com |

Integration into Diverse Pharmaceutical Scaffolds and Precursors

The synthesis of novel pharmaceutical agents often relies on the use of highly functionalized building blocks that allow for the construction of complex molecular architectures with desired biological activities. This compound, with its array of reactive sites, is a prime candidate for the synthesis of diverse pharmaceutical scaffolds.

One of the most significant applications of this type of compound is in the synthesis of quinazoline (B50416) derivatives. Quinazolines are a class of fused heterocyclic compounds that form the core structure of many biologically active molecules, including anticancer agents. mdpi.comcmu.edu The synthesis of quinazolines often involves the reaction of an anthranilic acid derivative (or a related compound) with another reagent to form the fused ring system. The this compound can be readily converted into a 2-amino-6-bromo-4-fluorobenzamide by reduction of the nitro group. This resulting aniline (B41778) can then undergo cyclization reactions to form quinazolinones, a key subset of the quinazoline family with demonstrated pharmacological importance. nih.gov The presence of the bromine and fluorine atoms on the quinazoline ring can further modulate the biological activity and pharmacokinetic properties of the final compound.

Furthermore, the general class of benzamides has been investigated for various pharmaceutical applications. nih.gov The ability to modify the different functional groups of this compound allows for the creation of a wide range of derivatives that can be screened for different biological activities. For example, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions to introduce a variety of substituents, leading to a diverse library of potential drug candidates.

Contributions to Material Science Precursors and Functional Polymers

The unique molecular structure of this compound also lends itself to applications in material science, particularly in the synthesis of functional polymers. The presence of multiple reactive functional groups allows for its incorporation into polymer chains or for its use as a precursor to monomers for polymerization reactions.

One potential route for its use in polymer science involves the transformation of the benzamide group. Research has shown that amide transformation reactions can be an efficient method for the post-polymerization modification of polyacetylenes to create functional polymers. google.com This suggests that a polymer containing the this compound moiety could be synthesized and then the amide group could be modified to introduce specific functionalities.

Another approach involves the reduction of the nitro group to an amine. The resulting aminobenzamide derivative can then be used as a monomer in polycondensation reactions to form functional poly(ester amides) or other types of polymers. epo.org The presence of the bromo and fluoro substituents on the aromatic ring of the monomer can impart unique properties to the resulting polymer, such as increased thermal stability, flame retardancy, or specific optical and electronic properties. While direct examples of the use of this compound in polymerization are not prevalent in the literature, the chemistry of its functional groups strongly suggests its potential as a valuable precursor in the design of novel functional polymers.

Table 2: Potential Polymer Synthesis Applications

| Polymer Type | Synthetic Strategy | Potential Properties of Resulting Polymer |

| Functional Polyacetylenes | Post-polymerization modification via amide transformation google.com | Tunable properties based on the introduced functionality |

| Poly(ester amides) | Polycondensation of the corresponding aminobenzamide derivative epo.org | Enhanced thermal stability, flame retardancy |

Development of Novel Heterocyclic Systems and Fused Ring Structures

The development of novel heterocyclic systems is a cornerstone of medicinal chemistry and materials science, as these structures often exhibit unique biological and physical properties. This compound serves as an excellent starting material for the synthesis of a variety of heterocyclic compounds, including fused ring structures.

As previously mentioned, the most direct application in this area is the synthesis of quinazolines. mdpi.comcmu.edu The reduction of the nitro group to an amine, followed by cyclization with a suitable reagent, is a well-established method for the preparation of quinazolinones. nih.gov The presence of the bromo and fluoro substituents on the benzamide precursor allows for the synthesis of specifically substituted quinazolines, which is crucial for tuning their biological activity.

Beyond quinazolines, the versatile reactivity of this compound opens the door to the synthesis of other fused heterocyclic systems. For instance, the bromo and amino groups (after reduction of the nitro group) can be utilized in various cyclization strategies to form other ring systems. The synthesis of benzodiazepines, another important class of pharmacologically active compounds, often involves the cyclization of a substituted aminobenzophenone or a related precursor. wikipedia.org While not a direct precursor, the functional groups of this compound could be chemically manipulated to generate a suitable intermediate for benzodiazepine (B76468) synthesis.

Furthermore, the chemistry of triazoles, another important class of heterocycles with a broad range of applications, often involves the reaction of amines with other reagents. frontiersin.org The amino derivative of this compound could potentially be used as a synthon in the construction of novel triazole-containing compounds. The ability to generate a diverse range of heterocyclic structures from this single, highly functionalized starting material underscores its importance as a building block in modern organic synthesis.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes for 2-Bromo-6-fluoro-4-nitrobenzamide (B6244788)

The synthesis of this compound is foundational to its further study and potential application. While specific literature on its synthesis is not extensively documented, future research is expected to focus on developing efficient and sustainable methods, moving beyond traditional multi-step procedures which may involve harsh reagents and generate significant waste.

Modern organic synthesis offers several promising avenues. Catalytic amidation, a powerful tool for forming amide bonds, is a key area of exploration. The direct coupling of a suitable 2-bromo-6-fluoro-4-nitrobenzoic acid precursor with an ammonia (B1221849) source using advanced catalytic systems could offer a more atom-economical route.

Table 1: Potential Catalytic Systems for Amide Synthesis

| Catalyst Type | Examples | Potential Advantages |

| Transition Metal Catalysts | Palladium, Copper, Nickel, Cobalt complexes | High efficiency, mild reaction conditions, broad substrate scope. |

| Organocatalysts | Boronic acid derivatives, carbodiimides | Metal-free, reduced toxicity, often milder conditions. |

| Biocatalysts | Lipases, amidases | High selectivity, environmentally benign, operates in aqueous media. |

Recent advancements in photoredox catalysis also present an exciting frontier. Visible-light-mediated amide synthesis could provide a greener alternative, often proceeding under mild, ambient conditions. Investigating the feasibility of these modern synthetic methods for this compound will be a critical first step in unlocking its research potential.

Exploration of Unconventional Reactivity Pathways for Enhanced Functionalization

The trifunctionalized aromatic core of this compound offers multiple sites for chemical modification, allowing for the generation of diverse molecular architectures. Future research will likely delve into the selective functionalization of this scaffold.

The electron-deficient nature of the aromatic ring, due to the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group in such reactions, is a prime target for displacement by various nucleophiles (e.g., amines, alcohols, thiols). This would allow for the introduction of a wide array of functional groups at the C6 position, leading to novel derivatives.

Furthermore, the bromine atom at the C2 position opens the door to a plethora of transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings could be employed to form new carbon-carbon and carbon-heteroatom bonds, dramatically increasing the molecular complexity and enabling the synthesis of targeted compound libraries.

The reactivity of the nitro group itself is another avenue for exploration. Its reduction to an amine would yield 4-amino-2-bromo-6-fluorobenzamide, a versatile intermediate for further derivatization, such as diazotization followed by substitution or the formation of new amide or sulfonamide linkages.

Advanced Computational Tools for Predictive Chemistry and Material Design

The use of in silico methods is becoming increasingly integral to modern chemical research. Advanced computational tools can provide valuable insights into the properties and reactivity of this compound, guiding experimental work and accelerating the discovery process.

Table 2: Application of Computational Tools

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Calculation of electronic structure and properties. | Molecular geometry, charge distribution, spectroscopic data (NMR, IR), reaction energies. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity or properties. | Potential bioactivity, toxicity, pharmacokinetic properties of derivatives. |

| Molecular Docking | Predicting the binding orientation of a molecule to a target protein. | Identification of potential biological targets and optimization of binding affinity. |

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the molecule's geometry, electronic properties, and reactivity. For instance, calculating the partial atomic charges and frontier molecular orbitals can help to predict the most likely sites for nucleophilic or electrophilic attack, corroborating the expected reactivity patterns. tandfonline.commdpi.com

Furthermore, these computational tools can be used to design novel derivatives with specific desired properties. By modeling the interaction of virtual libraries of this compound derivatives with biological targets or materials interfaces, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

To efficiently explore the vast chemical space accessible from this compound, high-throughput research methodologies are essential. The integration of its synthesis and functionalization with flow chemistry and automated synthesis platforms is a key emerging trend.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for rapid reaction optimization. Developing robust flow protocols for the synthesis and subsequent derivatization of this compound would enable the rapid production of a wide range of analogues.

Automated synthesis platforms, coupled with high-throughput screening, can then be used to evaluate the properties of these new compounds in a massively parallel fashion. This combination of technologies will be instrumental in accelerating the discovery of new materials and bioactive molecules based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Bromo-6-fluoro-4-nitrobenzamide with high purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzamide precursor. For example, bromination and fluorination can be achieved using electrophilic aromatic substitution (e.g., Br₂/FeBr₃ or HBF₄ for fluorination). The nitro group is introduced via nitration (HNO₃/H₂SO₄), with careful control of temperature to avoid over-nitration. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Reaction monitoring by TLC and HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should contradictory spectral data be addressed?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., meta-fluoro vs. para-nitro effects).

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and amide (1650–1600 cm⁻¹ C=O) groups.

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (Br/F).

- Contradictions : Cross-validate with X-ray crystallography (if crystals are obtainable) or computational modeling (DFT for NMR chemical shift prediction). Discrepancies in peak assignments may arise from solvent effects or impurities, necessitating repeated measurements under standardized conditions .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the structural analysis of this compound, particularly substituent electronic effects?

- Methodological Answer :

- Data Collection : Use high-resolution single-crystal X-ray diffraction. SHELXL (via SHELX suite) refines positional and anisotropic displacement parameters, accounting for heavy atoms (Br) and light atoms (F, N, O).

- Substituent Effects : Analyze bond lengths (e.g., C-Br ~1.9 Å, C-F ~1.35 Å) and torsion angles to assess steric/electronic interactions. The nitro group’s planarity with the benzene ring indicates resonance stabilization, while fluorine’s electronegativity may distort electron density. Compare with density functional theory (DFT)-optimized structures for validation .

Q. What strategies mitigate challenges in functionalizing this compound due to electron-withdrawing substituents (Br, F, NO₂)?

- Methodological Answer :

- Directed Metalation : Use strong bases (e.g., LDA or Grignard reagents) at low temperatures (–78°C) to deprotonate specific positions. The nitro group directs electrophiles to meta positions, while bromine acts as an ortho/para director.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling (Pd catalysts) with aryl boronic acids (e.g., 4-Bromo-2-fluorophenylboronic acid ) can replace Br while retaining fluorine and nitro groups. Optimize ligand systems (e.g., SPhos) to enhance reactivity in electron-deficient systems .

Q. How do solvent polarity and temperature influence the stability and reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions. Avoid protic solvents (water, alcohols) to prevent hydrolysis of the amide group.

- Temperature : Elevated temperatures (80–100°C) accelerate reactions but risk nitro group reduction or amide degradation. Monitor via in situ IR or HPLC to detect byproducts. Kinetic studies (Arrhenius plots) can optimize conditions .

Data Analysis and Reproducibility

Q. How should researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data for this compound?

- Methodological Answer :

- Benchmarking : Compare multiple computational methods (e.g., B3LYP vs. M06-2X functionals) with experimental crystallographic data. Adjust basis sets (e.g., 6-311+G(d,p)) for accurate halogen and nitro group modeling.

- Error Analysis : Quantify deviations in bond angles/energies (>5% discrepancy warrants re-evaluation of solvent or dispersion corrections). Reproducibility requires full disclosure of computational parameters (software version, convergence criteria) .

Synthetic Byproduct Management

Q. What analytical workflows identify and quantify byproducts in this compound synthesis?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., dehalogenated or over-nitrated products) with high sensitivity.

- Isolation : Use preparative HPLC with C18 columns (acetonitrile/water gradient).

- Quantification : Calibrate against authentic standards (if available) or use area normalization. Contradictory MS/MS fragmentation patterns require orthogonal validation via NMR or IR .

Crystallographic Challenges

Q. Why might this compound resist crystallization, and how can this be overcome?

- Methodological Answer :

- Crystallization Inhibitors : The nitro group’s planarity and fluorine’s small size reduce packing efficiency. Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Co-Crystallization : Introduce hydrogen-bond donors (e.g., urea derivatives) to stabilize lattice formation. If unsuccessful, rely on powder XRD paired with pair distribution function (PDF) analysis for amorphous phase characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.